molecular formula C9H13NO3 B1455777 1-Cyclobutanecarbonylazetidine-3-carboxylic acid CAS No. 1343006-81-4

1-Cyclobutanecarbonylazetidine-3-carboxylic acid

Cat. No. B1455777
M. Wt: 183.2 g/mol
InChI Key: SVHOHDWKTYAELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutanecarbonylazetidine-3-carboxylic acid is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, materials science, and organic synthesis .


Chemical Reactions Analysis

Carboxylic acids, such as 1-Cyclobutanecarbonylazetidine-3-carboxylic acid, can undergo various reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .

Scientific Research Applications

Organic Chemistry

  • Application Summary : Cycloalkane carboxylic acids are used in the enantioselective remote methylene C−H (hetero)arylation . This process is crucial for the stereoselective construction of g- and d-stereocenters in carbonyl compounds, which is a pivotal objective in asymmetric synthesis .
  • Methods of Application : The method involves the use of chiral bifunctional oxazoline-pyridone ligands that enable enantioselective palladium-catalyzed remote g-C−H (hetero)arylations of free cycloalkane carboxylic acids .
  • Results or Outcomes : The reaction establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess, providing access to a wide range of cyclic chiral synthons and bioactive molecules .

Nanotechnology and Polymers

  • Application Summary : Carboxylic acids are used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of metallic nanoparticles .
  • Methods of Application : The application involves the use of carboxylic acids for the modification of the surface of nanoparticles and nanostructures .
  • Results or Outcomes : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

properties

IUPAC Name

1-(cyclobutanecarbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-2-1-3-6)10-4-7(5-10)9(12)13/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHDWKTYAELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutanecarbonylazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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